molecular formula C12H12BrNO4 B8396741 Ethyl [(2-acetyl-4-bromophenyl)amino](oxo)acetate

Ethyl [(2-acetyl-4-bromophenyl)amino](oxo)acetate

Cat. No. B8396741
M. Wt: 314.13 g/mol
InChI Key: FJJYJRKWHRHIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(2-acetyl-4-bromophenyl)amino](oxo)acetate is a useful research compound. Its molecular formula is C12H12BrNO4 and its molecular weight is 314.13 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl [(2-acetyl-4-bromophenyl)amino](oxo)acetate

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

IUPAC Name

ethyl 2-(2-acetyl-4-bromoanilino)-2-oxoacetate

InChI

InChI=1S/C12H12BrNO4/c1-3-18-12(17)11(16)14-10-5-4-8(13)6-9(10)7(2)15/h4-6H,3H2,1-2H3,(H,14,16)

InChI Key

FJJYJRKWHRHIII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Br)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl chlorooxoacetate (352.7 μL, 3.15 mmol) was added to 1-(2-amino-5-bromophenyl)ethanone (519.8 mg, 2.43 mmol, Example 34c) and pyridine (589.1 μL, 7.28 mmol) in dichloromethane (8 mL) at 0° C. under argon and the reaction was allowed to warm to room temperature and stirred for 17 hours. Water was added, and the solution was extracted with diethyl ether. The organic layer was washed with 10% citric acid, then saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography eluting with 1:4 ethyl acetate:hexanes to give 648.7 mg (85%) of ethyl[(2-acetyl-4-bromophenyl)amino](oxo)acetate as a solid. 1H NMR (400 MHz, d6-DMSO): δ 12.61 (s, 1H), 8.47 (d, J=9 Hz, 1H), 8.26 (d, J=2 Hz, 1H), 7.88 (dd, J=9, 2 Hz, 1H), 4.31 (q, J=7 Hz, 2H), 2.69 (s, 3H), 1.32 (t, J=7 Hz, 3H). ESI-LCMS m/z 314 (M+H)+.
Quantity
352.7 μL
Type
reactant
Reaction Step One
Quantity
519.8 mg
Type
reactant
Reaction Step One
Quantity
589.1 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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